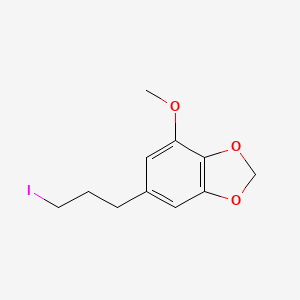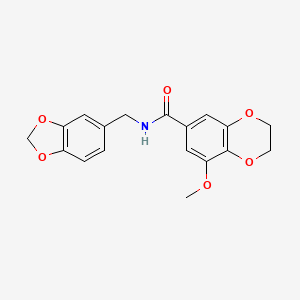
6-(3-Iodopropyl)-4-methoxy-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is an organic compound that features a benzodioxole ring substituted with an iodopropyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER typically involves the iodination of a propyl group followed by its attachment to a benzodioxole ring. One common method includes the use of iodopropane and a benzodioxole derivative under specific reaction conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER can undergo various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction of the iodopropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different alkyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER involves its interaction with specific molecular targets. The iodopropyl group may facilitate binding to certain enzymes or receptors, leading to a cascade of biochemical events. The benzodioxole ring can also play a role in stabilizing the compound and enhancing its activity.
類似化合物との比較
Similar Compounds
- 6-(3-BROMOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
- 6-(3-CHLOROPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
- 6-(3-FLUOROPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
Uniqueness
6-(3-IODOPROPYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is unique due to the presence of the iodopropyl group, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher reactivity can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C11H13IO3 |
|---|---|
分子量 |
320.12 g/mol |
IUPAC名 |
6-(3-iodopropyl)-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C11H13IO3/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h5-6H,2-4,7H2,1H3 |
InChIキー |
JIJZXTROQRQFKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OCO2)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14940958.png)
![4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)
![N-[5-(4-bromophenyl)-1-(4-phenoxyphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14940973.png)
![(1E)-1-[(3-chlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940976.png)


![Rel-2-(benzyloxy)-N-[(3AR,5R,6AR)-3A-(3-methyl-1,2,4-oxadiazol-5-YL)-2-(methylsulfonyl)octahydrocyclopenta[C]pyrrol-5-YL]acetamide](/img/structure/B14941001.png)

![2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14941011.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-2-(2-thienyl)-6,7-dihydropyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidine-9-carboxylate](/img/structure/B14941019.png)
![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)
